

# Solubility and stability of Azido-PEG8-Azide linker

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Azido-PEG8-Azide

Cat. No.: B8252066

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An In-depth Technical Guide to the Solubility and Stability of **Azido-PEG8-Azide** Linker

This technical guide provides a comprehensive overview of the solubility and stability of the **Azido-PEG8-Azide** linker, a bifunctional crosslinker widely utilized in bioconjugation, drug delivery, and materials science. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental considerations, and visualizations to support the effective use of this versatile molecule.

## Chemical and Physical Properties

**Azido-PEG8-Azide** is a homo-bifunctional polyethylene glycol (PEG) linker with terminal azide (-N<sub>3</sub>) groups. The PEG8 backbone consists of eight repeating ethylene glycol units, which imparts flexibility and hydrophilicity to the molecule.

Property	Value	Reference
Chemical Formula	C18H36N6O8	[1]
Molecular Weight	464.5 g/mol	[1]
CAS Number	361543-07-9	[1]
Appearance	Colorless liquid or solid	[2]
Purity	Typically ≥95%	[1]

## Solubility

The polyethylene glycol backbone of **Azido-PEG8-Azide** renders it soluble in a variety of common laboratory solvents. This high solubility is a key advantage for its use in aqueous biological systems and for conjugation with a wide range of molecules.

Solvent	Solubility	Reference
Water	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	
Dichloromethane (DCM)	Soluble	
Dimethylformamide (DMF)	Soluble	
Acetonitrile	Soluble	
Tetrahydrofuran (THF)	Soluble	

## Stability Profile

The stability of **Azido-PEG8-Azide** is a critical consideration for its storage, handling, and application. The stability is primarily dictated by the reactivity of the terminal azide groups and the integrity of the PEG backbone.

## Thermal Stability

Organic azides are energetic compounds, and their thermal stability is a key safety and handling consideration. The stability of **Azido-PEG8-Azide** is influenced by its molecular structure. Aliphatic azides, such as the ones present in this PEG linker, are generally more stable than those adjacent to aromatic or carbonyl groups.

Condition	Observation	Reference
General Handling	Should be protected from prolonged exposure to light and heat to prevent potential decomposition.	
Decomposition Temp.	Alkyl azides with a low nitrogen-to-carbon ratio are relatively stable and typically decompose at temperatures above 175 °C. However, the presence of two azide groups may influence the overall stability.	
Structural Factors	The stability of organic azides is influenced by the carbon-to-nitrogen ratio; a higher ratio generally correlates with greater stability. Electron-withdrawing groups near the azide can decrease thermal stability.	

## Chemical Stability

The azide groups are generally stable under physiological conditions, which is a key feature for their use in bioconjugation. However, they are reactive towards specific reagents and conditions.

Condition/Reagent	Stability/Reactivity	Reference
Physiological pH (7.4)	Stable.	
Acidic Conditions	Avoid mixing with acids, as this can lead to the formation of hydrazoic acid (HN <sub>3</sub> ), which is highly toxic and explosive.	
Reducing Agents	The azide group can be reduced to an amine. It is reported to be unstable in the presence of TCEP (tris(2-carboxyethyl)phosphine) but stable with DTT (dithiothreitol). Hydrogenolysis can also reduce azides to amines.	
Heavy Metals	Avoid contact with heavy metals (e.g., copper, lead) and their salts, as this can form highly unstable and explosive metal azides. This is a critical consideration, although copper is used as a catalyst in CuAAC "click" chemistry under controlled conditions.	
Halogenated Solvents	Halogenated solvents like dichloromethane and chloroform should be used with caution as reaction media with azides, as they can potentially form di- and tri-azidomethane, which are extremely unstable. However, DCM is listed as a solvent for Azido-PEG8-Azide.	

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"Click" Chemistry

The azide groups are highly reactive with alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained alkynes like DBCO or BCN (SPAAC) to form a stable triazole linkage.

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## Storage and Handling

Proper storage is crucial to maintain the integrity and reactivity of **Azido-PEG8-Azide**.

Parameter	Recommendation	Reference
Storage Temperature	Store at -20°C. Some suppliers recommend storage at -80°C for long-term stability of stock solutions.	
Storage Conditions	Store in a moisture-free environment and protect from light. Avoid repeated freeze-thaw cycles.	
Handling	Handle in a well-ventilated area, preferably in a chemical fume hood. Use non-metal spatulas to avoid the formation of metal azides. Wear appropriate personal protective equipment, including gloves and safety goggles.	

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## Experimental Protocols & Workflows

While specific, detailed experimental protocols for stability testing of **Azido-PEG8-Azide** are not readily available in the public domain, the following sections outline general procedures for

its use in its primary application: bioconjugation via "click" chemistry.

## General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general workflow for conjugating an alkyne-containing molecule to **Azido-PEG8-Azide**.

Materials:

- **Azido-PEG8-Azide**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

- Dissolve the alkyne-functionalized molecule and **Azido-PEG8-Azide** in the reaction buffer. An organic co-solvent may be used to aid solubility.
- Prepare a fresh stock solution of sodium ascorbate in the reaction buffer.
- Prepare a stock solution of CuSO<sub>4</sub> in water.
- Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
- Add the CuSO<sub>4</sub> solution to initiate the reaction. The final concentrations typically range from 1-10 mM for the reactants, with a molar excess of sodium ascorbate over CuSO<sub>4</sub>.
- Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring (e.g., via HPLC or LC-MS).

- Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

## General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of **Azido-PEG8-Azide** with a strained alkyne (e.g., DBCO or BCN).

Materials:

- **Azido-PEG8-Azide**
- Strained alkyne-functionalized molecule (e.g., DBCO-protein)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

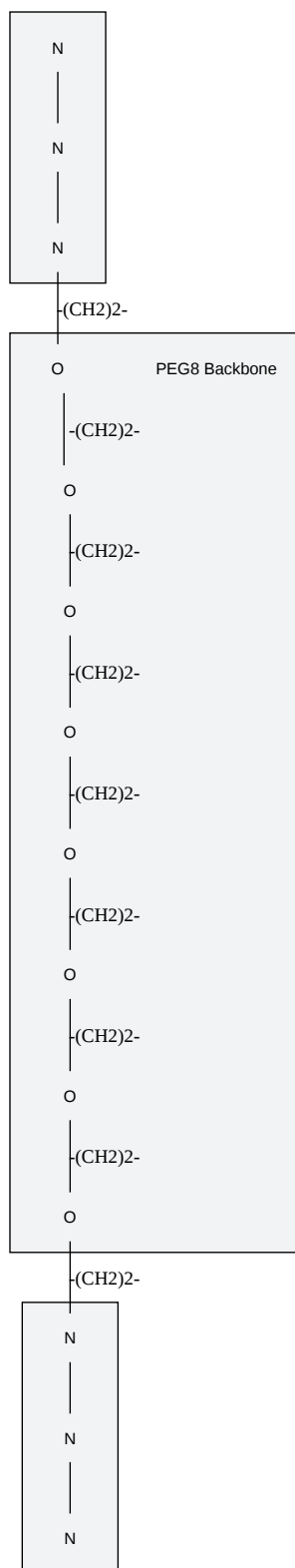
Procedure:

- Dissolve the strained alkyne-functionalized molecule and **Azido-PEG8-Azide** in the reaction buffer.
- Mix the components and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the components.
- Monitor the reaction progress by a suitable analytical method.
- Purify the conjugate as described for the CuAAC reaction.

## Visualizations

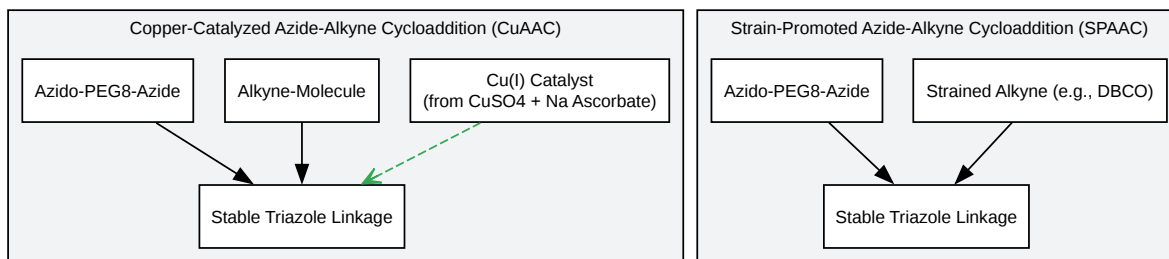
The following diagrams illustrate the structure, reaction workflows, and factors influencing the stability of **Azido-PEG8-Azide**.

Chemical Structure of Azido-PEG8-Azide



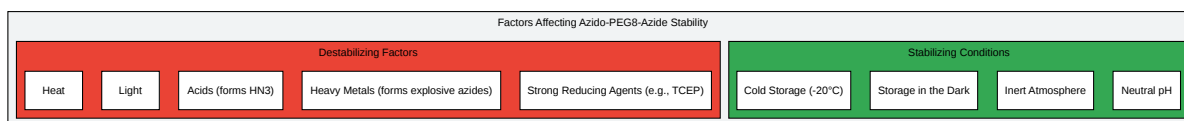
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Caption: Chemical structure of **Azido-PEG8-Azide**.



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Caption: "Click" Chemistry Reaction Workflows.



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Caption: Factors Influencing Stability.

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## References

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- 2. m-PEG8-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- To cite this document: BenchChem. [Solubility and stability of Azido-PEG8-Azide linker]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8252066/docs#solubility-and-stability-of-azido-peg8-azide-linker>]

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